6-Bromo-8-fluoro-4-methylquinoline
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Overview
Description
6-Bromo-8-fluoro-4-methylquinoline is a quinoline derivative characterized by the presence of bromine, fluorine, and methyl groups at specific positions on the quinoline ring. Quinolines are nitrogen-containing heterocyclic compounds known for their wide range of biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 6-Bromo-8-fluoro-4-methylquinoline can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 4-fluoroaniline with brominated intermediates can lead to the formation of the desired quinoline derivative . Industrial production methods often involve the use of transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, to introduce the bromine and fluorine substituents efficiently .
Chemical Reactions Analysis
6-Bromo-8-fluoro-4-methylquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines under specific conditions.
Cross-Coupling Reactions: The presence of halogen atoms makes it suitable for Suzuki-Miyaura and Heck coupling reactions, leading to the formation of various substituted quinolines.
Scientific Research Applications
6-Bromo-8-fluoro-4-methylquinoline has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, including antimalarial, antimicrobial, and anticancer compounds
Biological Studies: The compound is used in studies to understand the structure-activity relationships of quinoline derivatives and their interactions with biological targets.
Material Science: It is utilized in the development of organic materials, such as dyes and liquid crystals, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 6-Bromo-8-fluoro-4-methylquinoline involves its interaction with specific molecular targets. For instance, quinoline derivatives are known to inhibit enzymes such as DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and bacterial cell death . The presence of bromine and fluorine atoms enhances the compound’s binding affinity and specificity towards these targets .
Comparison with Similar Compounds
6-Bromo-8-fluoro-4-methylquinoline can be compared with other fluorinated quinolines, such as:
6-Fluoroquinoline: Lacks the bromine and methyl groups, resulting in different biological activities and chemical reactivity.
8-Fluoroquinoline: Similar to this compound but without the bromine and methyl groups, affecting its pharmacokinetic properties.
4-Methylquinoline: Lacks the halogen substituents, leading to different electronic properties and applications.
The unique combination of bromine, fluorine, and methyl groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound in various fields of research .
Properties
IUPAC Name |
6-bromo-8-fluoro-4-methylquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrFN/c1-6-2-3-13-10-8(6)4-7(11)5-9(10)12/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQYHBTXGFFPQNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C=C(C2=NC=C1)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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